molecular formula C25H16BrNO6 B11574098 2-(1,3-Benzodioxol-5-ylmethyl)-7-bromo-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-7-bromo-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11574098
M. Wt: 506.3 g/mol
InChI Key: MSSYLYPCJUZCEA-UHFFFAOYSA-N
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Description

2-[(2H-1,3-Benzodioxol-5-yl)methyl]-7-bromo-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzodioxole, bromophenyl, and chromenopyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-bromo-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial synthesis of the benzodioxole derivative, followed by bromination and subsequent coupling with a hydroxyphenyl chromenopyrrole derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-bromo-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties .

Scientific Research Applications

2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-bromo-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-bromo-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-bromo-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C25H16BrNO6

Molecular Weight

506.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H16BrNO6/c26-15-5-7-18-17(10-15)23(29)21-22(14-2-1-3-16(28)9-14)27(25(30)24(21)33-18)11-13-4-6-19-20(8-13)32-12-31-19/h1-10,22,28H,11-12H2

InChI Key

MSSYLYPCJUZCEA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)Br)C6=CC(=CC=C6)O

Origin of Product

United States

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